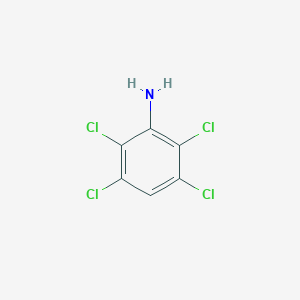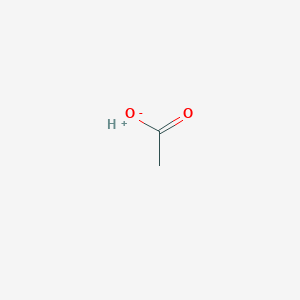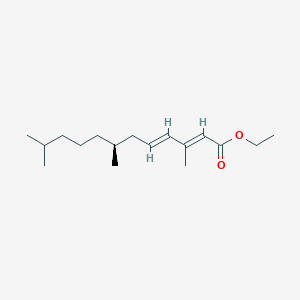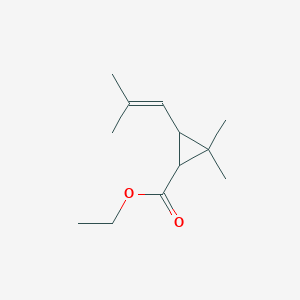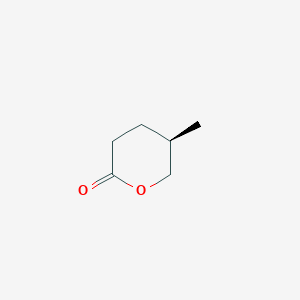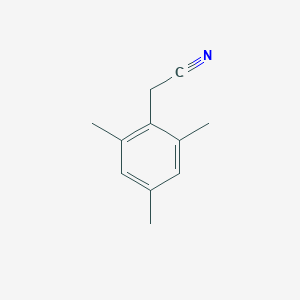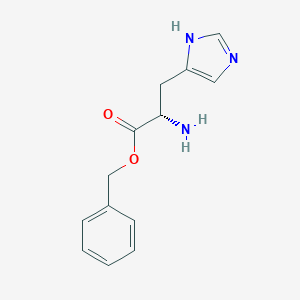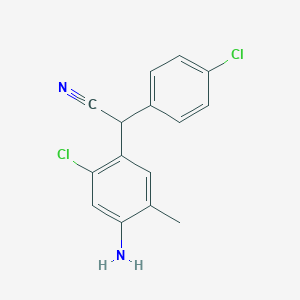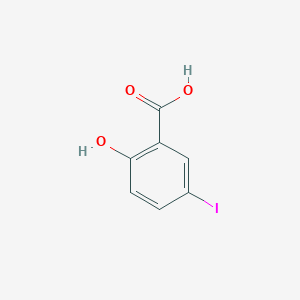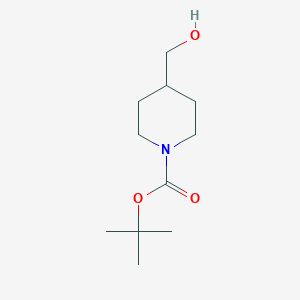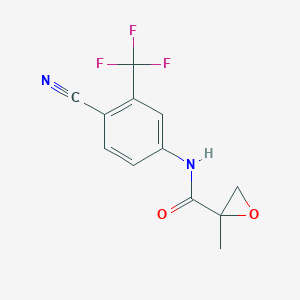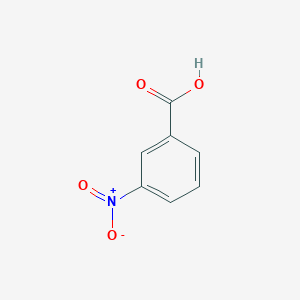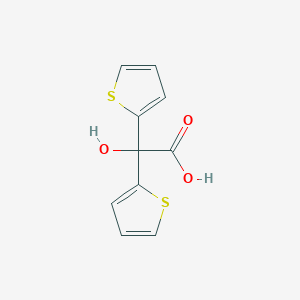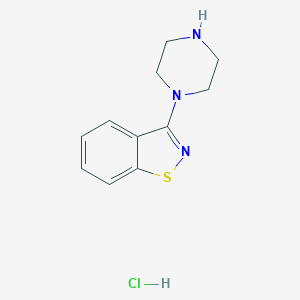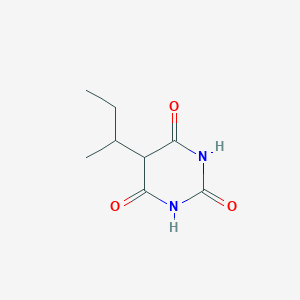
5-Sec-butylbarbituric acid
Übersicht
Beschreibung
5-Sec-butylbarbituric acid is a biochemical used for proteomics research . It is also known as Talbutal or 5-allyl-5-sec-butylbarbituric acid, which is a barbiturate with a short to intermediate duration of action .
Molecular Structure Analysis
The molecular formula of 5-Sec-butylbarbituric acid is C11H16N2O3 . The molecular weight is 224.2563 . The IUPAC Standard InChI is InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3, (H2,12,13,14,15,16) .Wissenschaftliche Forschungsanwendungen
Crystal Structures and Solid State Properties
- Sec-butylbarbituric acid exhibits properties relevant to crystallography and solid-state chemistry. Studies have shown that crystals of certain barbituric acids, like amobarbital and related compounds, have structures that closely resemble sec-butylbarbituric acid. This highlights the importance of chain length and substituent effects in determining crystal structures of barbiturates (Pawley & Yeats, 1969).
Enzyme Interaction and Binding Properties
- Sec-butylbarbituric acid and its derivatives have been found to interact with enzymes and enhance the binding of certain neurotransmitters. For instance, studies show that anesthetic and convulsant barbiturates, including sec-butylbarbituric acid derivatives, enhance GABA binding to brain synaptosomal membranes (Willow & Johnston, 1981).
Metabolic Studies
- Investigations into the metabolic fate of sec-butylbarbituric acid reveal insights into how these compounds are processed in biological systems. The identification and characterization of metabolites, like secodiol and hydroxysecobarbital, provide valuable information for pharmacokinetic studies (Waddell, 1965).
Biochemical and Pharmacological Studies
- Sec-butylbarbituric acid derivatives have been studied for their biochemical and pharmacological properties. These studies include investigations into anesthetic potency, acute toxicity, and specific molecular interactions, which contribute to our understanding of how these compounds affect biological systems (Christensen & Lee, 1973).
Neurological and Anticonvulsive Effects
- Research has explored the effects of sec-butylbarbituric acid derivatives on neurological functions and their potential anticonvulsive properties. These studies contribute to the understanding of how these compounds can influence brain activity and potentially be used in treating conditions like epilepsy (Getova & Moyanova, 1988).
Applications in Chemistry and Materials Science
- Beyond pharmacological uses, barbituric acid derivatives, including sec-butylbarbituric acid, have applications in areas like materials science and industrial chemistry. Their roles in forming dyes, pigments, photosensitizers, and thermosensitive materials showcase their versatility in various fields (Sans & Chozas, 1988).
Eigenschaften
IUPAC Name |
5-butan-2-yl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-4(2)5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHUPMYFIGUZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872979 | |
| Record name | 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sec-butylbarbituric acid | |
CAS RN |
14077-79-3, 73256-34-5 | |
| Record name | NSC27275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC21064 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


